1-[(3-Fluorophenyl)methyl]-4-methylpiperazine
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Overview
Description
“1-[(3-Fluorophenyl)methyl]-4-methylpiperazine” is a chemical compound with the empirical formula C11H15FN2 . It is used as a precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring and an attached aminoalkyl chain with a carbonyl .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 281.4±35.0 °C, a density of 1.097±0.06 g/cm3, and a pKa of 7.67±0.42 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the condensation reactions involving compounds like 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine, leading to the creation of region-isomeric thiazolo[3,4-a]quinoxalines with varying substituents. Such synthetic pathways are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Mamedov et al., 2009).
Development of Fluorescent Probes
Compounds incorporating 4-methylpiperazinyl units have been used to create fluorescent probes for detecting metal ions and measuring pH and viscosity in aqueous solutions. These probes are valuable tools in biological research and environmental monitoring, offering sensitive and selective detection methods (Jia et al., 2004); (Bakov et al., 2022).
Pharmacological Potential
Several studies have synthesized and evaluated mono Mannich bases with piperazine derivatives, including those related to this compound, for their anticancer properties and inhibitory effects on human carbonic anhydrase enzymes. These findings highlight the potential pharmacological applications of such compounds in developing new therapeutic agents (Tuğrak et al., 2019).
Electrochemical Fluorination
Electrochemical fluorination studies have involved compounds such as 1-ethylpiperazine and derivatives with 4-methylpiperazinyl substituents, leading to the synthesis of perfluorinated piperazines. These reactions provide insights into the development of novel fluorination methodologies with applications in pharmaceuticals and agrochemicals (Abe et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSEYRWDKTDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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